5-Bromo-2-methoxypyridine-4-boronic acid
Overview
Description
5-Bromo-2-methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H7BBrNO3 and a molecular weight of 231.84 g/mol . This compound is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent . In these reactions, this compound interacts with palladium catalysts to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. Additionally, this compound can bind to specific proteins and enzymes, influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. These alterations can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is generally stable under standard storage conditions, but its effects can change over time due to degradation or interaction with other chemicals . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s potential in therapeutic applications and drug development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function and metabolism, while high doses can lead to toxic or adverse effects . For example, high doses of this compound can cause oxidative stress and damage to cellular components, leading to cell death and tissue injury. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of intermediate products that can further participate in biochemical reactions. Additionally, this compound can influence the activity of key metabolic enzymes, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound can affect its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxypyridine-4-boronic acid typically involves the borylation of 5-Bromo-2-methoxypyridine. One common method is the palladium-catalyzed borylation reaction, where 5-Bromo-2-methoxypyridine reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are typically employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Scientific Research Applications
5-Bromo-2-methoxypyridine-4-boronic acid is widely used in scientific research, particularly in:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Research: Employed in the study of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic Acid
- 5-Bromo-2-chloropyridine-4-boronic Acid
- 5-Bromo-2-fluoropyridine-4-boronic Acid
Uniqueness
5-Bromo-2-methoxypyridine-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methoxy groups allows for versatile functionalization and coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(5-bromo-2-methoxypyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJUFOAOSUTWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475802 | |
Record name | 5-Bromo-2-methoxypyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-94-5 | |
Record name | B-(5-Bromo-2-methoxy-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957060-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxypyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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